molecular formula C16H21N5O4S B2741167 N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021221-76-0

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No. B2741167
CAS RN: 1021221-76-0
M. Wt: 379.44
InChI Key: QDNSECFLVKUCCB-UHFFFAOYSA-N
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Description

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, also known as GSK-3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.

properties

IUPAC Name

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c22-15(14-4-1-12-25-14)17-7-3-13-26(23,24)21-10-8-20(9-11-21)16-18-5-2-6-19-16/h1-2,4-6,12H,3,7-11,13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSECFLVKUCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

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